molecular formula C19H17BrN4O2 B15283860 3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide

3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide

Cat. No.: B15283860
M. Wt: 413.3 g/mol
InChI Key: WGYVYMHYTOGABV-CIAFOILYSA-N
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Description

3-bromo-N’-[1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]benzohydrazide is a complex organic compound that features a bromine atom, a pyrazole ring, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]benzohydrazide typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]benzohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups in place of the bromine atom.

Scientific Research Applications

3-bromo-N’-[1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]benzohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-bromo-N’-[1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
  • N’-[1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]benzohydrazide

Uniqueness

3-bromo-N’-[1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]benzohydrazide is unique due to the presence of the bromine atom and the specific arrangement of functional groups.

Properties

Molecular Formula

C19H17BrN4O2

Molecular Weight

413.3 g/mol

IUPAC Name

3-bromo-N-[(E)-1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethylideneamino]benzamide

InChI

InChI=1S/C19H17BrN4O2/c1-12(21-22-18(25)14-7-6-8-15(20)11-14)17-13(2)23-24(19(17)26)16-9-4-3-5-10-16/h3-11,23H,1-2H3,(H,22,25)/b21-12+

InChI Key

WGYVYMHYTOGABV-CIAFOILYSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C(=N/NC(=O)C3=CC(=CC=C3)Br)/C

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NNC(=O)C3=CC(=CC=C3)Br)C

Origin of Product

United States

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